tert-butyl N-[2-(4-amino-3-methoxyphenyl)propan-2-yl]carbamate
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Overview
Description
tert-butyl N-[2-(4-amino-3-methoxyphenyl)propan-2-yl]carbamate: is an organic compound that features a tert-butyl carbamate group attached to a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(4-amino-3-methoxyphenyl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable substituted phenyl derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions . The reaction conditions often include the use of a palladium catalyst, a base such as cesium carbonate, and a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions to minimize by-products and maximize yield is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[2-(4-amino-3-methoxyphenyl)propan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group on the phenyl ring can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[2-(4-amino-3-methoxyphenyl)propan-2-yl]carbamate can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications and derivatizations .
Biology and Medicine: Its structural features suggest it could be used in the design of enzyme inhibitors or receptor modulators .
Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it a versatile intermediate for various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(4-amino-3-methoxyphenyl)propan-2-yl]carbamate involves its interaction with specific molecular targets. For instance, it may selectively enhance the slow inactivation of voltage-gated sodium channels and regulate the collapse response mediator protein 2 (CRMP2) . These interactions can modulate cellular signaling pathways and influence biological processes.
Comparison with Similar Compounds
- tert-butyl N-(4-formylbenzyl)carbamate
- tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate
Comparison: Compared to similar compounds, tert-butyl N-[2-(4-amino-3-methoxyphenyl)propan-2-yl]carbamate is unique due to its specific substitution pattern on the phenyl ring. This unique structure can impart distinct reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
2358636-79-8 |
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Molecular Formula |
C15H24N2O3 |
Molecular Weight |
280.4 |
Purity |
95 |
Origin of Product |
United States |
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